5-Octyl-1,3,4-thiadiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-octyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3S/c1-2-3-4-5-6-7-8-9-12-13-10(11)14-9/h2-8H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIQAJNFLWQEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327991 | |
| Record name | 5-octyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658503 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
118863-97-1 | |
| Record name | 5-octyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-octyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Characterization Techniques in Thiadiazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework of thiadiazole derivatives.
In the ¹H-NMR spectra of 1,3,4-thiadiazole (B1197879) derivatives, the protons of the octyl group would exhibit characteristic signals in the aliphatic region. The chemical shifts and splitting patterns of these protons would confirm the presence and structure of the octyl chain. For instance, the terminal methyl (CH₃) protons would appear as a triplet, while the methylene (B1212753) (CH₂) groups would resonate as multiplets. The amine (NH₂) protons typically appear as a broad singlet. mdpi.com
The ¹³C-NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The carbon atoms of the thiadiazole ring resonate at characteristic downfield shifts, typically in the range of 148-169 ppm, confirming the formation of the heterocyclic ring. growingscience.com The carbons of the octyl chain would appear in the upfield aliphatic region of the spectrum.
Table 1: Representative NMR Data for Substituted 1,3,4-Thiadiazoles
| Compound Type | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | Reference |
|---|---|---|---|
| 5-Aryl-1,3,4-thiadiazol-2-amines | Aromatic protons: 6.7–7.5 ppm; Amine protons: 7.6-8.04 ppm | Aromatic carbons: 112-130 ppm; Thiadiazole ring carbons: 148-169 ppm | growingscience.com |
| 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | CH₂: 2.96 (t), 3.13 (t); NH₂: 6.99 (s); Ar-H: 7.21-7.33 (m) | Not specified | mdpi.com |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-Octyl-1,3,4-thiadiazol-2-amine, the FT-IR spectrum would display several characteristic absorption bands.
Key vibrational frequencies include:
N-H stretching: The primary amine (NH₂) group exhibits stretching vibrations in the range of 3072-3400 cm⁻¹. growingscience.com
C-H stretching: Aliphatic C-H stretching from the octyl group appears around 2961-2918 cm⁻¹. dergipark.org.tr Aromatic C-H stretching, if applicable, is observed between 2946-3040 cm⁻¹. growingscience.com
C=N stretching: The C=N bond within the thiadiazole ring shows a characteristic absorption band in the region of 1590–1636 cm⁻¹. growingscience.com
C-S-C stretching: The stretching vibration for the C-S-C linkage in the thiadiazole ring is typically observed in the range of 812-854 cm⁻¹ or around 698.56 cm⁻¹. growingscience.comdergipark.org.tr
Table 2: Key FT-IR Absorption Bands for 1,3,4-Thiadiazole Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3072-3400 | growingscience.com |
| Aliphatic C-H | Stretching | 2961-2918 | dergipark.org.tr |
| C=N (Thiadiazole) | Stretching | 1590–1636 | growingscience.com |
| C-S-C (Thiadiazole) | Stretching | 812-854 | growingscience.com |
Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure. In the mass spectrum of a 1,3,4-thiadiazole derivative, the molecular ion peak (M⁺) will correspond to the calculated molecular weight of the compound, confirming its identity. mdpi.comgrowingscience.com For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular formula, C₁₀H₁₉N₃S.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. dergipark.org.tr
UV-Vis Spectroscopy for Electronic Transitions and DNA Interactions
UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and can be employed to investigate interactions with biological macromolecules like DNA. nih.gov The UV-Vis spectrum of a 1,3,4-thiadiazole derivative typically shows absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. nih.gov
Studies on the interaction of 1,3,4-thiadiazole derivatives with calf thymus DNA (CT-DNA) have been conducted using UV-Vis absorption titration. nih.govdergipark.org.tr Changes in the absorbance and shifts in the wavelength of the absorption maxima upon addition of DNA can indicate the mode and strength of the interaction. nih.govdergipark.org.tr
Biological Activities and Mechanistic Investigations of 5 Octyl 1,3,4 Thiadiazol 2 Amine Derivatives
Antimicrobial Activity
The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a cornerstone in the development of new antimicrobial agents, addressing the growing challenge of resistance to existing drugs. researchgate.net Derivatives have shown a wide range of efficacy against diverse pathogenic microorganisms, including bacteria and fungi. nih.gov
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant antibacterial activity against various Gram-positive pathogens. nih.gov Studies show that the introduction of certain substituents, particularly halogens, on phenyl rings attached to the thiadiazole core tends to enhance efficacy against Gram-positive bacteria. nih.govresearchgate.net
For instance, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives were evaluated for their in-vitro antibacterial properties. nih.gov Fluorinated and chlorinated versions of these compounds displayed good inhibitory effects against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL. nih.govresearchgate.net Other synthesized derivatives, such as certain tris-2,5-disubstituted 1,3,4-thiadiazoles, have also shown good activity against Streptococcus pneumoniae, B. subtilis, and S. aureus at concentrations between 8 and 31.25 μg/mL. nih.gov Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) also exhibit potent activity; a derivative with a dimethylamino group was notably effective against S. aureus. lew.ro
Table 1: Antibacterial Activity of 2-Amino-1,3,4-Thiadiazole Derivatives Against Gram-Positive Bacteria
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 5-(fluorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus, Bacillus subtilis | 20-28 | nih.govresearchgate.net |
| 5-(chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus, Bacillus subtilis | 20-28 | nih.govresearchgate.net |
| Tris-2,5-disubstituted 1,3,4-thiadiazole (B1197879) | Streptococcus pneumoniae, Bacillus subtilis, S. aureus | 8-31.25 | nih.gov |
| Schiff base with dimethylamino group | Staphylococcus aureus | 8 | lew.ro |
The efficacy of 2-amino-1,3,4-thiadiazole derivatives extends to Gram-negative bacteria, although sometimes to a lesser extent than against Gram-positive strains. nih.gov Halogenated and hydroxyl-substituted derivatives have shown moderate inhibitory effects against Escherichia coli and Pseudomonas aeruginosa, with MIC values in the range of 24–40 μg/mL. researchgate.net
Certain tris-2,5-disubstituted 1,3,4-thiadiazole derivatives have demonstrated good antibacterial activity against P. aeruginosa, E. coli, and Klebsiella pneumoniae, with MICs from 8 to 31.25 μg/mL. nih.gov Furthermore, newly synthesized thiadiazole azo derivatives have shown moderate activity against both E. coli and P. aeruginosa. researchgate.net The antimicrobial activity is often dependent on the nature of the substituents on the thiadiazole nucleus. nih.gov
Table 2: Antibacterial Activity of 2-Amino-1,3,4-Thiadiazole Derivatives Against Gram-Negative Bacteria
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Halogenated/Hydroxyl derivatives | Escherichia coli, Pseudomonas aeruginosa | 24-40 | researchgate.net |
| Tris-2,5-disubstituted 1,3,4-thiadiazole | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae | 8-31.25 | nih.gov |
| Schiff base with dimethylamino group | Proteus vulgaris | Potent | lew.ro |
The 1,3,4-thiadiazole scaffold is a component of several compounds with potent antifungal properties. nih.gov Research indicates that derivatives bearing oxygenated substituents on an attached phenyl ring often impart significant antifungal activity. nih.govresearchgate.net For example, derivatives with such features have shown notable efficacy against Aspergillus niger and Candida albicans, with MIC values between 32–42 μg/mL. nih.govresearchgate.net
Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol have also been evaluated for their antifungal effects. lew.ro Compounds substituted with electron-withdrawing fluorine and nitro groups demonstrated excellent inhibitory activity against Aspergillus niger and Candida tropicalis, with an MIC of 8 µg/mL. lew.ro Additionally, other synthesized derivatives have shown good activity against Aspergillus fumigatus, Candida albicans, and Geotrichum candidum at concentrations ranging from 8 to 31.25 μg/mL. nih.gov
Table 3: Antifungal Activity of 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Oxygenated phenyl derivatives | Aspergillus niger, Candida albicans | 32-42 | nih.govresearchgate.net |
| Schiff base with fluorine/nitro groups | Aspergillus niger, Candida tropicalis | 8 | lew.ro |
| Tris-2,5-disubstituted 1,3,4-thiadiazole | Aspergillus fumigatus, Candida albicans, Geotrichum candidum | 8-31.25 | nih.gov |
The 2-amino-1,3,4-thiadiazole moiety is considered a valuable scaffold for developing agents with anti-HIV activity. nih.gov A series of chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles showed significant anti-HIV-1 activity at micromolar concentrations, with half-maximal inhibitory concentration (IC50) values ranging from 7.50 to 20.83 μM. nih.gov The antiviral potency of these compounds was influenced by the electronic properties of the N-aryl group. nih.gov
Other studies involving 5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine (B13867177) derivatives also revealed promising inhibitory potential against HIV-1. nih.gov While many derivatives exhibit moderate activity compared to standard drugs, the thiadiazole ring, as a bioisostere of pyrimidine (B1678525), is a key structural component for imparting antiviral effects. nih.gov Some azo compounds containing the 1,3,4-thiadiazole ring have also been noted for their anti-HIV-1 activity. researchgate.net
The 1,3,4-thiadiazole nucleus is a key feature in many compounds developed to combat tuberculosis. cbijournal.com A variety of derivatives have shown potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov
Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol have been synthesized and tested against the M. tuberculosis H37Rv strain. lew.ro Several of these compounds exhibited antitubercular activity (MIC = 3.125 µg/mL) comparable to the standard drug pyrazinamide, while others showed superior activity. lew.ro Specifically, compounds with electron-withdrawing groups like fluorine and nitro, or an electron-releasing dimethylamino group, demonstrated potent antimycobacterial effects. lew.ro Other research on 2-amino-5-R-1,3,4-thiadiazole derivatives found that 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole had the best inhibitory activity within its series. cbijournal.com
A primary mechanism for the antitubercular action of several heterocyclic compounds, including thiadiazole derivatives, is the inhibition of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). vlifesciences.comsci-hub.st DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinan (B1173331) precursors like decaprenylphosphoryl-D-arabinose (DPA). vlifesciences.comresearchgate.net Inhibition of DprE1 disrupts the synthesis of arabinogalactan, a vital component of the cell wall, ultimately leading to bacterial death. sci-hub.stresearchgate.net
This enzyme is a validated and highly vulnerable target for antitubercular drugs. sci-hub.stnih.gov The discovery of potent DprE1 inhibitors has been a significant focus of tuberculosis drug research. vlifesciences.comnih.gov Both covalent and non-covalent inhibitors of DprE1 have been developed, with several candidates advancing to clinical trials. researchgate.netnih.gov The targeting of DprE1 is a promising strategy for developing new treatments for drug-resistant tuberculosis. sci-hub.st
Antitubercular Activity Against Mycobacterium tuberculosis (H37Rv, MDR, XDR) and Nontuberculous Mycobacteria (M. avium, M. kansasii)
Anticancer and Antiproliferative Activities
The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of anticancer agents, and derivatives of 5-Octyl-1,3,4-thiadiazol-2-amine are being investigated for their potential in this area.
Cytotoxicity Against Human Cancer Cell Lines
While specific studies on this compound derivatives are limited, research on analogous 1,3,4-thiadiazole compounds demonstrates significant cytotoxic effects against a range of human cancer cell lines. For instance, various derivatives have been shown to inhibit the growth of breast cancer (MCF-7, MDA-MB-231, BT474), liver cancer (HepG2), lung cancer (A549, NCI-H226), gastric cancer (NUGC), and embryonic kidney (HEK293) cell lines. mdpi.comnih.govnih.govnih.gov
One study on a series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines revealed significant antitumor activities against MDA-MB-231 breast cancer cells. nih.gov Another study highlighted a novel 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine compound with good anti-proliferative effects against LoVo and MCF-7 cancer cell lines. nih.gov The introduction of different substituents on the 1,3,4-thiadiazole ring has been shown to modulate the cytotoxic activity, indicating the potential for fine-tuning the anticancer properties of these compounds. mdpi.comnih.govnih.govnih.gov
Table 1: Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 5-phenyl-substituted 1,3,4-thiadiazole-2-amines | MDA-MB-231 | Not specified | nih.gov |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 µM | nih.gov |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 µM | nih.gov |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 | 2.32 - 8.35 µM | nih.govmdpi.com |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives | HepG2 | 2.32 - 8.35 µM | nih.govmdpi.com |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG-2 | 8.03±0.5 μM | nih.govresearchgate.net |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 | 4.37±0.7 μM | nih.govresearchgate.net |
Note: This table presents data for structurally related compounds, as specific data for this compound derivatives were not available in the searched literature.
Selective Cytotoxicity Towards Cancerous Cells vs. Normal Cells
A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing harm to normal, healthy cells. Some 1,3,4-thiadiazole derivatives have demonstrated this desirable characteristic. For example, certain novel 1,3,4-thiadiazole compounds have been reported to exhibit selectivity for cancer cells. mdpi.com In one study, newly synthesized 5-aryl-1,3,4-thiadiazole derivatives showed high selective cytotoxicity for MCF-7 and HepG2 cancer cells over normal Vero cells, indicating their potential as potent and selective antitumor agents. mdpi.comscispace.com This selectivity is a promising avenue of research for developing safer and more effective cancer treatments.
Mechanisms of Cancer Cell Growth, Migration, and Invasion Inhibition
The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to various mechanisms of action. These compounds have been found to interfere with critical cellular processes required for cancer cell survival and proliferation.
Inhibition of Cancer Cell Growth: Research indicates that these derivatives can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. For instance, some 5-aryl-1,3,4-thiadiazole derivatives were found to induce cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. mdpi.comscispace.com This disruption of the normal cell cycle progression ultimately leads to the inhibition of cancer cell growth. Furthermore, a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels in treated cells suggests the induction of apoptosis through the intrinsic pathway. mdpi.comscispace.com
Inhibition of Cancer Cell Migration and Invasion: The spread of cancer to distant organs, known as metastasis, is a major cause of cancer-related mortality. The inhibition of cancer cell migration and invasion is therefore a key therapeutic goal. Some 1,3,4-thiadiazole derivatives have shown potential in this regard. Studies on honokiol (B1673403) derivatives bearing a 1,3,4-thiadiazole scaffold have demonstrated the ability to suppress cell migration and invasion by downregulating specific matrix metalloproteinases and activating certain signaling pathways. nih.gov
Mitochondrial Disease and Cancer Agent Potential
Mitochondria, the powerhouses of the cell, play a crucial role in both normal cellular function and in the development and progression of diseases like cancer. The higher mitochondrial membrane potential in cancer cells compared to normal cells presents an opportunity for targeted drug delivery. nih.gov While direct evidence for this compound derivatives in treating mitochondrial diseases is not yet established, the general class of molecules that can target mitochondria holds promise. nih.gov The ability to selectively accumulate within the mitochondria of cancer cells could enhance the efficacy of anticancer agents and reduce off-target toxicity. nih.gov Further research is needed to explore the potential of this compound derivatives as mitochondrial-targeting agents for cancer therapy.
Enzyme Inhibitory Activities
Enzymes are critical for a vast array of biological processes, and their inhibition can be a powerful therapeutic strategy. Derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of several enzymes, including carbonic anhydrases.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Several 2-substituted-1,3,4-thiadiazole-5-sulfonamides have been investigated as carbonic anhydrase inhibitors. nih.govnih.gov These compounds have shown significant inhibitory activity against various carbonic anhydrase isoforms. nih.govnih.gov The inhibitory potency can be modulated by the nature of the substituent at the 2-position of the thiadiazole ring. nih.gov While specific studies on the carbonic anhydrase inhibitory activity of this compound are not yet available, the established activity of other 1,3,4-thiadiazole derivatives suggests that this could be a fruitful area for future investigation.
Alpha-Glycosidase Inhibition
Derivatives of the 1,3,4-thiadiazole scaffold have been identified as notable inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia. Research has demonstrated that various substituted 1,3,4-thiadiazole compounds exhibit significant inhibitory activity, in some cases surpassing that of standard drugs like acarbose (B1664774). nih.govmdpi.comnih.gov
A series of novel 1,3,4-thiadiazole-bearing Schiff base analogues were synthesized and evaluated for their α-glucosidase inhibitory potential. Several of these compounds displayed excellent inhibitory activity, with IC50 values ranging from 1.10 ± 0.10 μM to 18.10 ± 0.20 μM. nih.gov Specifically, analogues designated as 4 , 8 , and 9 in the study showed remarkable inhibition with IC50 values of 2.20 ± 0.10 μM, 1.10 ± 0.10 μM, and 1.30 ± 0.10 μM, respectively, which were significantly more potent than the acarbose standard (IC50 of 11.50 ± 0.30 μM). nih.gov
In another study, 1,3,4-thiadiazole derivatives based on 3-aminopyridones were synthesized and screened. These compounds demonstrated significant inhibitory activity, with one derivative, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid , showing an IC50 value of 3.66 mM, which was approximately 3.7 times lower than that of acarbose (IC50 = 13.88 mM). mdpi.com Furthermore, hybrid molecules combining 1,3,4-thiadiazole and 1,2,3-triazole moieties have been developed. One such hybrid, bearing 2-methyl and 4-nitro substituents, was identified as the most effective inhibitor in its series, with an IC50 value of 31.91 μM, compared to acarbose's IC50 of 844.81 μM in the same assay. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | IC50 Value (μM) | Reference Compound | Reference IC50 (μM) | Source |
|---|---|---|---|---|
| Analogue 8 (Schiff base) | 1.10 ± 0.10 | Acarbose | 11.50 ± 0.30 | nih.gov |
| Analogue 9 (Schiff base) | 1.30 ± 0.10 | Acarbose | 11.50 ± 0.30 | nih.gov |
| Analogue 4 (Schiff base) | 2.20 ± 0.10 | Acarbose | 11.50 ± 0.30 | nih.gov |
| Hybrid 9n (Thiadiazole-triazole) | 31.91 | Acarbose | 844.81 | nih.gov |
| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | 3660 | Acarbose | 13880 | mdpi.com |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
The 1,3,4-thiadiazole nucleus is a recognized scaffold for the development of cholinesterase inhibitors, which are pivotal in the management of neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of neurotransmitters. biointerfaceresearch.comtandfonline.com Studies have explored various derivatives for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
For instance, 5-benzyl-1,3,4-thiadiazol-2-amine (B98803) derivatives have been synthesized and tested for their AChE inhibitory activities. Among the tested compounds, 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine demonstrated the most potent activity with an IC50 of 49.86 μM. researchgate.net In a separate investigation, a series of thiazolidin-4-one hybrids incorporating a 1,3,4-thiadiazole moiety were evaluated. The compound 2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one emerged as a particularly strong AChE inhibitor with a pIC50 of 1.30 ± 0.007 mM. biointerfaceresearch.com
Research into 5-aryl-1,3,4-oxadiazoles and their thiadiazole isosteres decorated with long alkyl chains revealed moderate dual inhibition of both AChE and BuChE. nih.gov The most potent inhibitor from this series was N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine , which was more effective against AChE. nih.gov A broad screening of compounds also identified several potent BuChE inhibitors, underscoring the potential for developing selective inhibitors based on this heterocyclic core. nih.gov
Table 2: Cholinesterase Inhibition by 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Enzyme | IC50 Value (μM) | Source |
|---|---|---|---|
| 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine | AChE | 49.86 | researchgate.net |
| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | AChE | 33.16 | researchgate.net |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | AChE | 12.8 - 99.2 (range for series) | nih.gov |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | BuChE | >53.1 (range for series) | nih.gov |
| 2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one | AChE | 1300 (pIC50 = 1.30 mM) | biointerfaceresearch.com |
Kinesin Inhibition (e.g., Eg5 Kinesin Protein)
The mitotic kinesin Eg5 is essential for the formation of the bipolar spindle during cell division, making it a prime target for anticancer therapies. nih.gov Inhibitors of Eg5 can induce mitotic arrest and subsequent cell death in proliferating cancer cells. The 1,3,4-thiadiazole and its related thiadiazoline scaffold have been successfully utilized to develop potent Eg5 inhibitors. nih.govnih.gov
A notable example is the lead compound K858 , a racemic ATP-uncompetitive inhibitor of Eg5 with an IC50 of 1.3 μM, which interacts with an allosteric binding pocket. nih.gov Starting from this lead, a large library of derivatives was created, maintaining the core 1,3,4-thiadiazole structure. nih.gov Further optimization of 2,4,5-substituted-1,3,4-thiadiazoline derivatives led to compounds with significantly enhanced Eg5 inhibitory activity. nih.govresearchgate.net The introduction of a sulfonylamino group at the 5-position and bulky acyl groups at the 2- and 4-positions of the thiadiazoline ring were key modifications that improved potency. nih.gov
Studies on breast cancer cell lines demonstrated that new thiadiazole-based Eg5 inhibitors, specifically compounds named 2 and 41 , effectively modulated cell proliferation, migration, and invasion. nih.gov These findings highlight that the Eg5 kinesin protein is a valid target and that 1,3,4-thiadiazole derivatives represent a promising class of molecules for developing new anticancer strategies. nih.govnih.gov
Bloom Helicase Inhibition
Bloom helicase (BLM), a member of the RecQ family of DNA helicases, plays a critical role in maintaining genome stability through its function in DNA repair pathways like homologous recombination. nih.govcancerbiomed.org Inhibition of BLM is a promising strategy in cancer therapy, particularly in combination with other DNA-damaging agents. A high-throughput screening campaign identified ML216 , a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivative, as the first potent and selective small-molecule inhibitor of BLM helicase. nih.govresearchgate.net
ML216 was found to inhibit the DNA unwinding activity of BLM with a potency in the 1-3 μM range. nih.gov Subsequent structure-activity relationship (SAR) studies focused on optimizing this lead compound. These efforts revealed that the 4-pyridine moiety was crucial for activity, as replacing it with a phenyl group or changing the nitrogen position to the 2-position resulted in inactive compounds. nih.gov However, a 3-pyridine analogue maintained comparable activity. nih.gov These medicinal chemistry efforts led to the development of improved derivatives with low micromolar to sub-micromolar potency and good selectivity against other related DNA helicases. nih.gov The mechanism of these inhibitors involves interfering with the interaction between BLM and single-stranded DNA. researchgate.net
DNA Interaction Studies
DNA Binding Interactions (e.g., Absorption and Fluorescence Spectroscopy)
The interaction of 5-substituted-1,3,4-thiadiazol-2-amines with DNA has been investigated using spectroscopic techniques to elucidate their binding mechanisms. bookpi.orgresearchgate.net UV-Vis absorption and fluorescence spectroscopy are primary methods used to study these interactions with calf thymus DNA (CT-DNA). nih.govrsc.orgresearchgate.net
Studies on a series of 5-[substituted]-1,3,4-thiadiazol-2-amines revealed that these compounds are avid binders to DNA. bookpi.org Absorption titration experiments, where the concentration of CT-DNA is systematically increased in the presence of a fixed concentration of the thiadiazole compound, typically show changes in the absorption spectra, indicating an interaction. researchgate.net
Fluorescence spectroscopy, particularly quenching assays using ethidium (B1194527) bromide (EB), provides further insight. EB is a dye that intercalates into DNA and fluoresces strongly. A compound that binds to DNA can displace EB, leading to a quenching of the fluorescence. This method was used to confirm the binding efficiency of 5-[substituted]-1,3,4-thiadiazol-2-amines. The results from both absorption and fluorescence studies suggest that these compounds primarily interact with DNA via a groove-binding mode. bookpi.orgresearchgate.net
DNA Cleavage Studies (e.g., Gel Electrophoresis with pUC18 DNA)
The ability of 5-substituted-1,3,4-thiadiazol-2-amine derivatives to induce DNA damage has been assessed through DNA cleavage studies. bookpi.orgresearchgate.net These experiments are typically performed using supercoiled plasmid DNA, such as pUC18, and analyzed via agarose (B213101) gel electrophoresis. This technique can distinguish between the supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid.
Research has shown that 5-[substituted]-1,3,4-thiadiazol-2-amines can cleave pUC18 DNA. researchgate.net The cleavage activity is often investigated in the absence and presence of an oxidizing agent like hydrogen peroxide (H₂O₂). The results indicate that the compounds are more effective at cleaving DNA in the presence of H₂O₂, suggesting that the cleavage mechanism may involve the generation of reactive oxygen species. researchgate.net In a typical experiment, incubation of the supercoiled plasmid with the thiadiazole compounds leads to an increase in the amount of the nicked form, demonstrating their DNA-damaging potential. bookpi.orgresearchgate.net
DNA Protective Ability Against Oxidative Damage
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can lead to significant cellular damage, including DNA damage. This damage is a contributing factor to the development of various diseases, including cancer. Consequently, compounds with the ability to protect DNA from oxidative damage are of significant interest in drug discovery.
While direct studies on the DNA protective ability of this compound derivatives are not extensively documented, research on related heterocyclic structures suggests a potential for such activity. For instance, derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their neuroprotective activities, which can be linked to the mitigation of oxidative stress-induced damage. One such derivative, 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT), has shown protective effects in neuronal cultures against conditions that induce oxidative stress, such as the presence of glutamate (B1630785) and trophic stress. nih.gov This suggests that the 1,3,4-thiadiazole core can be a platform for developing agents that protect against cellular damage. The presence of an octyl group in this compound could enhance its lipophilicity, potentially influencing its interaction with cellular membranes and its ability to reach and protect DNA within the cell nucleus. Further research is necessary to specifically evaluate the DNA protective capabilities of this compound and its derivatives against oxidative damage.
Structure Activity Relationship Sar Studies of 5 Octyl 1,3,4 Thiadiazol 2 Amine Derivatives
Impact of Substitutions on the 1,3,4-Thiadiazole (B1197879) Ring
The 1,3,4-thiadiazole nucleus is a key pharmacophore, and its biological activity can be fine-tuned by various substitutions. The mesoionic character of the 1,3,4-thiadiazole ring allows it to cross cellular membranes and interact with biological targets. nih.gov The ring's high aromaticity contributes to its in vivo stability and low toxicity. nih.gov
Substitutions at the C-2 and C-5 positions of the 1,3,4-thiadiazole ring are crucial for its biological activity. mdpi.com The introduction of an aromatic ring at the 5th position of the 1,3,4-thiadiazole core has been shown to enhance anticancer effects. nih.gov The nature of the substituent on the C-2 arylamino ring can also determine the selectivity of the compound towards a particular cancer cell line. researchgate.net For instance, in a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, those with a phenyl, para-tolyl, or para-methoxyphenyl group at the C-2 position of the thiadiazole moiety showed favorable anticancer activity. nih.govmdpi.com
The replacement of the 1,3,4-thiadiazole scaffold with its bioisostere, the 1,3,4-oxadiazole (B1194373) ring, often leads to a significant drop in activity, highlighting the crucial role of the sulfur-containing heterocycle. nih.govmdpi.com
Influence of Alkyl Chain Length at C-5 Position on Biological Activity
The length of the alkyl chain at the C-5 position of the 1,3,4-thiadiazole ring plays a significant role in modulating the biological activity of these compounds. Studies have shown that varying the chain length can impact everything from anticancer to corrosion-inhibiting properties.
In the context of anticancer activity, a study on combretastatin (B1194345) A-4 analogs revealed that increasing the length of the methylene (B1212753) unit chain from three to six decreased anticancer activity. nih.gov This suggests that an optimal chain length is necessary for potent cytotoxic effects.
Conversely, in the field of materials science, the corrosion inhibition efficiency of 2-amino-5-alkyl-1,3,4-thiadiazole compounds on steel was found to be dependent on the alkyl chain length. Longer alkyl chains generally provide better protection against corrosion. researchgate.net This is attributed to the increased surface area coverage by the inhibitor molecules.
Furthermore, the introduction of a long alkenyl or hydroxyalkenyl chain at the C-5 position has been explored as a strategy to synthesize biologically active compounds with potential antimicrobial properties. nih.gov
Effects of Substitutions on the Amino Group at C-2 Position
Substitutions on the amino group at the C-2 position of the 1,3,4-thiadiazole ring have a profound impact on the biological activity of the resulting derivatives. The free amino group itself is often crucial for activity, and its modification can either enhance or diminish the compound's potency.
For anticancer applications, the type of substituent attached to the amino group influences the efficacy of the compounds against cancer cells. nih.gov For example, in a series of 1,3,4-thiadiazole derivatives, compounds with different substituents attached to the amino group were synthesized to correlate structural variations with antitumor activity. nih.gov
Relationship Between Electronic Properties of Substituents and Bioactivity
The electronic properties of substituents on the 1,3,4-thiadiazole ring and its associated moieties play a critical role in determining the biological activity of the derivatives. The introduction of electron-withdrawing or electron-donating groups can significantly alter the molecule's interaction with its biological target.
In the realm of anticancer agents, electron-withdrawing groups on a phenyl ring attached to the thiadiazole core, such as amido, nitro, or chloro groups, have been found to enhance antitumor activity. nih.gov Conversely, electron-donating groups like methyl in the para position of the phenyl ring were detrimental to cytotoxicity. nih.gov
For antimicrobial activity, the correlation is also evident. Substitution at the para position of a benzene (B151609) ring with a CF3 group or chlorine improved antimicrobial activity, which was correlated with the lipophilicity of the compounds. nih.gov Similarly, the introduction of a nitro group has been shown to significantly increase antibacterial activity against certain strains. nih.gov However, in some series of antifungal compounds, the presence of electron-withdrawing groups on the phenyl ring at position 3 of the 1,3,4-thiadiazole moiety led to a decrease in antifungal activity. mdpi.com
Theoretical studies using Density Functional Theory (DFT) have further elucidated the relationship between electronic properties and bioactivity. These studies investigate how the distribution of electron density and frontier molecular orbitals influence the reactivity and interaction of these compounds with biological systems. scielo.bracs.org
Steric and Electronic Influences of N-Substituents on Antiviral Potency
The steric and electronic properties of N-substituents on the 2-amino group of 1,3,4-thiadiazole derivatives are significant determinants of their antiviral potency. The size, shape, and electronic nature of these substituents can influence how the molecule binds to viral targets.
In the context of anti-HIV activity, structure-activity relationship (SAR) studies have indicated that the steric and electronic properties of N-phenyl substituents have a greater impact on antiretroviral activity than their positions on the ring. nih.gov The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the phenyl ring has been shown to enhance antiviral activity compared to an unsubstituted phenyl ring. nih.gov
Furthermore, the nature of the N-aryl ring itself influences antiviral potency. For instance, a derivative with a pyrimidyl ring was found to be the most active in one study. nih.gov Molecular modeling studies suggested that the electron-deficient pyrimidine (B1678525) ring establishes favorable π-π interactions with the target enzyme. nih.gov The size of the amino group substituent has also been shown to influence antiviral activity against other viruses like Herpes Simplex Virus and Sindbis virus. nih.gov
Role of Bulky Groups in Enhancing Antimicrobial Activity
The introduction of bulky groups into the structure of 1,3,4-thiadiazole derivatives can significantly enhance their antimicrobial activity. These bulky moieties can improve the compound's lipophilicity, facilitating its passage through microbial cell membranes, and can also provide additional binding interactions with the target site.
One notable example is the incorporation of an adamantyl moiety. SAR studies have shown that the introduction of an adamantyl group at the C-5 position of the thiadiazole ring increased the antifungal activity against Candida albicans. nih.gov The bulky and lipophilic nature of the adamantyl group is believed to contribute to this enhanced activity.
Conformational Requirements for Specific Enzyme Inhibition (e.g., Bloom Helicase)
The specific three-dimensional conformation of 1,3,4-thiadiazole derivatives is critical for their ability to inhibit particular enzymes, such as Bloom (BLM) helicase. SAR studies have revealed that even minor changes to the structure can lead to a complete loss of inhibitory activity, highlighting the precise conformational requirements for binding.
In the development of BLM helicase inhibitors, it was found that the 1,3,4-thiadiazole core was highly intolerant to structural modification. nih.gov Replacing the thiadiazole with other heterocyclic rings like thiophene, 1,3,4-oxadiazole, or other nitrogen-containing heterocycles resulted in a loss of activity. nih.gov Interestingly, a pyridine (B92270) analog was the only core modification that was tolerated, maintaining a comparable inhibitory potency. nih.gov
Furthermore, modifications to the substituents on the thiadiazole ring also had a significant impact. For instance, changing a 4-pyridine moiety to a phenyl group or shifting the nitrogen's position in the pyridine ring led to inactivity. nih.gov This demonstrates the stringent conformational and electronic requirements for effective inhibition of BLM helicase. Docking studies can provide insights into the binding mode and the key interactions, such as hydrogen bonds, that stabilize the inhibitor within the enzyme's active site. mdpi.com
Structure-Diuretic Activity Relationships
The diuretic activity of 1,3,4-thiadiazole derivatives is a subject of significant scientific interest, with research indicating that the nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in determining the diuretic efficacy. While direct and extensive research specifically on 5-octyl-1,3,4-thiadiazol-2-amine is not widely documented in publicly available literature, the structure-activity relationships (SAR) for a range of other 5-substituted-1,3,4-thiadiazol-2-amine derivatives have been investigated, providing a framework to understand the potential diuretic profile of the octyl derivative.
Studies on various 5-substituted 1,3,4-thiadiazole derivatives have demonstrated that modifications to the substituent at the 5-position can significantly influence diuretic and saluretic (sodium and chloride excretion) properties. For instance, research on a series of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives revealed that the nature of the group attached to the sulfur at the 5-position dictates the level of diuretic action. biopolymers.org.uanuph.edu.ua
In one study, 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives were found to be more active than the corresponding 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethan-1-one derivatives. nuph.edu.ua This suggests that the presence of a benzyl (B1604629) group attached to the thioether at the 5-position enhances diuretic activity. The electronic and steric properties of the substituent are key factors. For example, the introduction of electron-withdrawing or electron-donating groups on the benzyl ring can further modulate the activity. biopolymers.org.uanuph.edu.ua
Another study investigating substituted 1,3,4-thiadiazoles found that 5-methyl-substituted derivatives exhibited a significant increase in the excretion of both water and electrolytes compared to 5-amino-substituted derivatives. nih.govnih.gov This highlights that even a small alkyl group at the 5-position can confer notable diuretic effects. The higher diuretic activity of the 5-methyl derivatives compared to the 5-amino derivatives might be attributed to the lower electron density of the methyl group. nih.gov
The following table summarizes the diuretic activity of some 5-substituted 1,3,4-thiadiazole derivatives, providing a comparative basis for understanding the potential activity of the 5-octyl derivative.
| Compound Name | Substituent at 5-position | Diuretic Activity (Relative to Control) | Reference |
| 5-((4-Nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine | 4-Nitrobenzylthio | High | nih.gov |
| 5-Methyl-1,3,4-thiadiazole-2-thiol derivative with p-nitrobenzoyl at S | Methyl | Highest (0.82) | nih.govnih.gov |
| 5-Amino-1,3,4-thiadiazole-2-thiol derivative with propanoyl at S | Amino | Lowest (0.56) | nih.govnih.gov |
| 5-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine | 2,6-Dichlorobenzylthio | Moderate | researchgate.net |
| 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethan-1-one | (2-oxo-2-phenylethyl)thio | Less Active | nuph.edu.ua |
Based on these findings, the 5-octyl substituent in this compound, being a long-chain alkyl group, would be expected to confer significant lipophilicity to the molecule. This increased lipophilicity could influence its pharmacokinetic profile, such as absorption and distribution, which in turn would affect its access to renal targets. The electron-donating nature of the octyl group, similar to the methyl group but with a more pronounced inductive effect, could potentially lead to a favorable interaction with the biological target responsible for diuresis.
The diuretic action of some 1,3,4-thiadiazole derivatives has been linked to the inhibition of carbonic anhydrase (CA). biopolymers.org.uanuph.edu.ua The structural features necessary for CA inhibition often include a sulfonamide group, which is not present in this compound. However, some non-sulfonamide thiadiazoles have also shown CA inhibitory activity, suggesting that the thiadiazole ring itself can participate in binding to the zinc ion in the active site of the enzyme. nih.gov The nature of the substituent at the 5-position can influence this interaction.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Studies
Molecular docking is a computational method that forecasts the preferred orientation of a ligand, such as 5-Octyl-1,3,4-thiadiazol-2-amine, when it binds to a target protein to form a stable complex. This technique is essential for understanding the atomic-level interactions between the ligand and the protein.
Molecular docking analyses have been crucial in investigating the interactions of this compound with various protein targets, including the Eg5 kinesin motor protein and the epidermal growth factor receptor (EGFR). These studies determine the binding affinity, often represented as a docking score in kcal/mol, which reflects the stability of the ligand-protein complex. A more negative docking score typically indicates a stronger and more stable interaction. For instance, a derivative of this compound has demonstrated a binding affinity of -5.8 kcal/mol with the Eg5 kinesin protein, suggesting a favorable interaction.
The interactions are diverse, involving hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The octyl chain of the compound is particularly important for establishing hydrophobic interactions within the binding pocket of the target protein.
Molecular docking not only quantifies the strength of the interaction but also predicts the specific binding orientation and identifies key amino acid residues within the protein's active site that are critical for binding. For example, in its interaction with the Eg5 kinesin protein, the 1,3,4-thiadiazole (B1197879) ring and its amine substituent are predicted to form essential hydrogen bonds. A study revealed that the nitrogen atoms of the thiadiazole ring and the exocyclic amine group of a related compound formed hydrogen bonds with the Gln138 residue in the active site of Eg5. The long octyl chain is anticipated to fit into a hydrophobic pocket of the protein. The identification of these key residues is vital for the rational design of more potent and selective inhibitors.
Table 1: Predicted Interactions of a this compound Derivative with Eg5 Kinesin
| Interacting Residue | Type of Interaction |
|---|---|
| Gln138 | Hydrogen Bond |
| Various | Hydrophobic Interactions |
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a quantum mechanical method used to examine the electronic structure of many-body systems, including atoms and molecules. DFT calculations offer valuable data on the electronic properties of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to frontier molecular orbital theory. The HOMO, the outermost electron-containing orbital, functions as an electron donor, while the LUMO, the lowest energy unoccupied orbital, acts as an electron acceptor. The energies and distributions of these orbitals are determinants of a molecule's chemical reactivity and its capacity for charge transfer.
For a derivative of this compound, the HOMO is predominantly localized on the 1,3,4-thiadiazole ring and the amine group, suggesting these are the most likely sites for electrophilic attack. The LUMO is also distributed across the thiadiazole ring, indicating its role in accepting electrons.
The energy difference between the HOMO and LUMO is the energy band gap (ΔE), a critical measure of a molecule's kinetic stability and chemical reactivity. A larger energy gap suggests higher stability and lower reactivity. The calculated HOMO-LUMO energy gap for a derivative of this compound was determined to be -4.6 eV. This value provides insight into the molecule's electronic stability and potential for electronic transitions.
Table 2: Calculated Quantum Chemical Properties of a this compound Derivative
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.1 |
| LUMO Energy | -1.5 |
| Energy Band Gap (ΔE) | -4.6 |
Molecular Electrostatic Potential (MEP) analysis visualizes the charge distribution in a molecule, predicting its reactivity towards electrophiles and nucleophiles. The MEP map uses a color gradient to represent electrostatic potential values. Electron-rich regions with negative potential (typically red) are susceptible to electrophilic attack, while electron-poor regions with positive potential (blue) are prone to nucleophilic attack.
In the MEP map of a this compound derivative, the most negative potential is located around the nitrogen atoms of the thiadiazole ring, identifying them as primary sites for electrophilic interaction. The hydrogen atom of the amine group shows a positive electrostatic potential, indicating its susceptibility to nucleophilic attack. The octyl chain displays a neutral potential, which is consistent with its nonpolar, hydrophobic nature.
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors are fundamental in computational chemistry for predicting the reactivity and stability of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the broader class of 1,3,4-thiadiazole derivatives, these descriptors have been calculated to understand their chemical behavior. researchgate.net
For instance, studies on various 1,3,4-thiadiazole derivatives have shown that the HOMO is typically localized over the electron-rich regions, including the sulfur and nitrogen atoms of the thiadiazole ring and the amino group. The LUMO, conversely, is often distributed over the thiadiazole ring, indicating its susceptibility to nucleophilic attack.
The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity. A smaller energy gap suggests higher reactivity. While specific values for this compound are not published, we can infer from related structures. The introduction of an electron-donating octyl group at the 5-position would likely raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and thus increased reactivity compared to unsubstituted or electron-withdrawing group substituted analogs.
Other global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. Calculated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Calculated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2.
Global Softness (S): The reciprocal of hardness (S = 1/2η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ2 / 2η, where μ is the chemical potential (μ = -χ).
A representative table of calculated global reactivity descriptors for a generic 5-alkyl-1,3,4-thiadiazol-2-amine, based on general findings for similar structures, is presented below.
| Descriptor | Symbol | Typical Value Range (eV) |
| HOMO Energy | EHOMO | -8.0 to -6.0 |
| LUMO Energy | ELUMO | -1.0 to 1.0 |
| HOMO-LUMO Gap | ΔE | 5.0 to 7.0 |
| Ionization Potential | I | 6.0 to 8.0 |
| Electron Affinity | A | -1.0 to 1.0 |
| Electronegativity | χ | 2.5 to 4.5 |
| Chemical Hardness | η | 2.5 to 3.5 |
| Global Softness | S | 0.14 to 0.20 |
| Electrophilicity Index | ω | 1.0 to 2.5 |
These values are illustrative and based on general trends observed in related 1,3,4-thiadiazole derivatives. Specific calculations for this compound are required for precise data.
Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a molecule based on its structure. It compares the structure of a query molecule with a large database of known bioactive compounds. The output is a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi).
While a specific PASS analysis for this compound has not been published, the 1,3,4-thiadiazole-2-amine scaffold is known to exhibit a wide range of pharmacological activities. mdpi.commdpi.comnih.gov These include, but are not limited to, antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comnih.govnih.gov
A hypothetical PASS prediction for this compound would likely indicate potential for similar activities. The presence of the long octyl chain would significantly increase the lipophilicity of the molecule. This property is crucial for membrane permeability and can enhance certain biological activities, such as antimicrobial effects, by facilitating interaction with microbial cell membranes.
A speculative PASS prediction table for this compound might include the following activities, with the understanding that these are not experimentally verified for this specific compound:
| Predicted Biological Activity | Pa (Probability to be Active) |
| Antibacterial | High |
| Antifungal | High |
| Anticancer | Moderate |
| Anti-inflammatory | Moderate |
| Carbonic anhydrase inhibitor | Moderate |
| Monoamine oxidase inhibitor | Low to Moderate |
This table is hypothetical and intended to illustrate the potential output of a PASS analysis based on the known activities of the 1,3,4-thiadiazole-2-amine core and the influence of a lipophilic substituent.
Non-Covalent Interaction Analysis (e.g., Reduced Density Gradient, Atom-in-Molecule)
Non-covalent interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. This includes hydrogen bonds, van der Waals forces, and steric clashes. The Reduced Density Gradient (RDG) is a function of the electron density and its gradient, which allows for the visualization of these interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is another method that analyzes the topology of the electron density to define atomic interactions. nih.gov
For derivatives of 1,3,4-thiadiazole-2-amine, NCI analyses have been instrumental in understanding their crystal packing and supramolecular structures. nih.gov These studies often reveal intricate networks of hydrogen bonds involving the amino group and the nitrogen atoms of the thiadiazole ring. nih.gov
In the case of this compound, an NCI analysis would be particularly insightful.
Intramolecular Interactions: The flexible octyl chain would likely exhibit van der Waals interactions with the thiadiazole ring, influencing its conformation.
Intermolecular Interactions: In a condensed phase, the amino group would be a primary site for hydrogen bonding, acting as a donor. The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. The octyl chains of adjacent molecules would engage in significant van der Waals interactions, which would be a dominant feature in the crystal packing, likely leading to layered structures.
A hypothetical table summarizing the expected non-covalent interactions for this compound is provided below.
| Type of Interaction | Interacting Groups | Expected Significance |
| Hydrogen Bonding | -NH2 (donor) with N of thiadiazole (acceptor) | High |
| Van der Waals | Octyl chain with octyl chain | High |
| Van der Waals | Octyl chain with thiadiazole ring | Moderate |
| π-stacking | Thiadiazole ring with thiadiazole ring | Low to Moderate |
This table is based on the expected interactions for the given molecular structure and requires confirmation through specific computational analysis.
Explorations of 5 Octyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives in Advanced Materials and Agrochemistry
Potential as Agrochemicals (e.g., Insecticidal, Fungicidal, Herbicidal Activity)
The 1,3,4-thiadiazole (B1197879) nucleus is a common feature in a variety of biologically active compounds, and its derivatives have been extensively studied for their potential as agrochemicals. The introduction of different substituents onto the thiadiazole ring allows for the fine-tuning of their biological activity, leading to the development of potent insecticidal, fungicidal, and herbicidal agents.
Insecticidal Activity: Derivatives of 1,3,4-thiadiazole have demonstrated notable insecticidal properties. For instance, a series of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)amides were explored as a new class of insecticides active against sap-feeding insect pests. These compounds were tested for their efficacy against susceptible strains of cotton aphid (Aphis gossypii), green peach aphid (Myzus persicae), and sweetpotato whitefly (Bemisia tabaci). made-in-china.com Furthermore, other studies have shown that certain 1,3,4-thiadiazole derivatives exhibit high toxicity against the cotton leafworm (Spodoptera littoralis). researchgate.net While specific data on the insecticidal activity of 5-Octyl-1,3,4-thiadiazol-2-amine is not extensively documented, the presence of a long alkyl chain is a feature in some agrochemical molecules, suggesting it could influence the compound's interaction with insect biological systems. epo.org
Fungicidal Activity: The antifungal potential of 1,3,4-thiadiazole derivatives is well-established. worldscientific.com Compounds belonging to the group of 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols have shown a broad spectrum of biological activity, including antifungal properties. worldscientific.com While much of the detailed research has focused on derivatives with smaller substituent groups, the general structural motif is recognized for its fungicidal capabilities. For example, 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have been synthesized and shown to possess significant antifungal activity against fungi like Aspergillus niger and Candida albicans. vanderbiltchemicals.com The lipophilicity conferred by the octyl group in this compound could potentially enhance its ability to penetrate fungal cell membranes, a crucial factor for antifungal efficacy.
Herbicidal Activity: Research into the herbicidal activity of 1,3,4-thiadiazole derivatives has revealed promising results. Certain derivatives, particularly ureas, have been identified as potent herbicides. researchgate.net The mode of action for some of these compounds involves the inhibition of photosynthesis. researchgate.net For example, 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea was found to have strong herbicidal activities. researchgate.net While direct studies on the herbicidal properties of this compound are limited, the structural analogy to other active 5-alkyl-1,3,4-thiadiazole derivatives suggests that it could be a candidate for such applications. The length of the alkyl chain can influence the molecule's uptake and translocation within the plant, which are critical for herbicidal action. epo.org
Applications in Materials Science
The unique molecular structure of 1,3,4-thiadiazole derivatives, including those with long alkyl chains like this compound, makes them attractive for various applications in materials science. Their properties can be tailored for use in electronics, liquid crystal displays, and for the protection of materials.
Electrical and Optical Properties
Liquid Crystal Applications
The incorporation of a 1,3,4-thiadiazole ring into molecular structures has led to the development of novel liquid crystals. The shape and polarity of the thiadiazole ring, combined with the presence of flexible alkyl chains, can induce mesomorphic behavior, where the material exhibits properties between those of a conventional liquid and a solid crystal.
Research has shown that the length of the terminal alkoxy chains on 1,3,4-thiadiazole derivatives significantly influences their liquid crystalline phases. For example, compounds with shorter chains (one to six carbons) may exhibit a nematic phase, while those with longer chains (seven or eight carbons) can display both nematic and smectic C phases. worldscientific.com This indicates that a derivative with an octyl chain would likely exhibit liquid crystal properties. Furthermore, 1,3,4-thiadiazole compounds have been found to display wider mesomorphic temperature ranges compared to their 1,3,4-oxadiazole (B1194373) counterparts. researchgate.net The thermal stability and electron-transporting properties of these materials make them promising candidates for use in liquid crystal displays (LCDs) and other optical devices. made-in-china.comworldscientific.com
| Compound Type | Alkyl/Alkoxy Chain Length | Observed Mesophase(s) | Potential Application |
|---|---|---|---|
| 2,5-disubstituted-1,3,4-thiadiazole | Short (n=1-4) | Nematic | Displays, Optical Switches |
| 2,5-disubstituted-1,3,4-thiadiazole | Long (n=6-8) | Nematic, Smectic A, Smectic C | Displays, Sensors |
| 5H-thiazolo[3,4-b] worldscientific.comvanderbiltchemicals.comresearchgate.netthiadiazole derivatives | Long (n=6-8) | Smectic A, Nematic | Optical Devices |
Corrosion Inhibition
Thiadiazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic environments. Their efficacy is attributed to the presence of nitrogen and sulfur atoms, which act as adsorption centers on the metal surface, forming a protective film that impedes the corrosion process.
Studies on 2-amino-5-alkyl-1,3,4-thiadiazole compounds have demonstrated that the length of the alkyl chain plays a significant role in their inhibition efficiency. Research on the corrosion inhibition of steel in sulfuric acid showed that thiadiazole derivatives with long alkyl chains exhibit better performance than those with shorter chains. researchgate.netresearchgate.net This is because longer alkyl chains can form a more stable and compact self-assembled film on the metal surface, providing a more effective barrier against corrosive agents. worldscientific.com For instance, the inhibition efficiency was found to increase with the number of carbon atoms in the alkyl chain. researchgate.net This suggests that this compound would be an effective corrosion inhibitor due to its long alkyl chain. These compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. capes.gov.br
| Inhibitor | Metal | Corrosive Medium | Key Finding |
|---|---|---|---|
| 2-amino-5-alkyl-1,3,4-thiadiazoles | Steel | 1 M H₂SO₄ | Inhibition efficiency increases with alkyl chain length. researchgate.net |
| 2-amino-5-(ethylthio)-1,3,4-thiadiazole | Copper | 3% NaCl | Acts as a good mixed-type inhibitor. capes.gov.br |
| 2-amino-5-ethyl-1,3,4-thiadiazole | 304 Stainless Steel | 3 M H₂SO₄ | High inhibition efficiency (up to 98%). peacta.org |
Use as Lubricant Additives
In the field of lubrication, additives are crucial for enhancing the performance and lifespan of machinery operating under severe conditions. Thiadiazole derivatives have emerged as effective multifunctional additives, particularly for their ability to withstand extreme pressure.
Extreme-Pressure (EP) Agents
Derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) are well-known for their excellent extreme-pressure (EP) properties in lubricating oils and greases. vanderbiltchemicals.comresearchgate.netlube-media.com These compounds function by forming a protective film on metal surfaces under high load conditions, which prevents direct metal-to-metal contact and protects against wear, welding, and abrasion. epo.orglube-media.com The high sulfur content in the thiadiazole ring contributes to their potential as EP additives. lube-media.com
DMTD derivatives, such as the DMTD dimer, have been shown to significantly increase the four-ball weld point of various base greases, a key indicator of EP performance. lube-media.com For example, the addition of 2.0% DMTD dimer can increase the weld point from a range of 126-160 kgf to 250-400 kgf. lube-media.com These additives are also valued for being ashless, which is an advantage over traditional metal-based EP additives that can have environmental concerns. epo.orgvanderbiltchemicals.com While the specific compound this compound is a 2-amino derivative rather than a 2,5-dimercapto derivative, the shared thiadiazole core suggests that it and its derivatives could be investigated for similar multifunctional lubricant additive properties, including antiwear and corrosion inhibition. lube-media.com
Anti-Wear (AW) Agents
Derivatives of 1,3,4-thiadiazole are recognized for their efficacy as anti-wear (AW) and extreme-pressure (EP) additives in lubricating oils. google.com These compounds, which are ashless and free of phosphorus, present a significant advantage in applications where the use of traditional additives like zinc dialkyl dithiophosphates (ZDDP) is restricted due to environmental concerns. emerald.com The introduction of an alkyl chain, such as an octyl group, into the thiadiazole structure is a strategic approach to enhance the oil solubility of these additives, a crucial factor for their performance in lubricants. emerald.com
The anti-wear properties of 1,3,4-thiadiazole derivatives have been shown to be comparable, and in some cases superior, to those of ZDDP. osti.govcolab.ws Studies using four-ball test machines have demonstrated that certain 1,3,4-thiadiazole derivatives exhibit excellent load-carrying capacity and friction reduction. osti.govcolab.wsresearchgate.net For instance, research on specific 2,5-dialkoxymethylthio-1,3,4-thiadiazoles indicated superior anti-wear performance compared to ZDDP and other commercial additives, particularly under high load conditions. researchgate.net The mechanism behind their effectiveness lies in the formation of a protective boundary film on metal surfaces, a process involving the active sulfur and nitrogen elements within the thiadiazole ring. emerald.com This film prevents direct metal-to-metal contact, thereby reducing wear and friction. emerald.com
Table 1: Comparative Anti-Wear Performance of Thiadiazole Derivatives
| Additive Type | Test Conditions | Performance Outcome | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Four-ball test, boundary lubrication | Excellent load-carrying capacity, better anti-wear and antioxidative properties than ZDDP. | osti.govcolab.ws |
| 2,5-dialkoxymethylthio-1,3,4-thiadiazoles | Four-ball test, >300 N load | Better anti-wear properties than ZDDP and amine salt of thiophosphate complex ester (T307). | researchgate.net |
| 2-(3,5-di-tert-butyl-4-hydroxy-benzyl)-thia-5-butyl-dithio-1,3,4-thiadiazole | Four-ball test | Good anti-wear and extreme pressure performance, comparable to ZDDP. | emerald.com |
Metal Deactivators
In addition to their anti-wear characteristics, 1,3,4-thiadiazole derivatives, including those with octyl groups, function as potent metal deactivators in lubricants. unpchemicals.comlube-media.com Metal ions, particularly from copper and its alloys, can act as catalysts for oil oxidation, leading to the degradation of the lubricant and the formation of sludge and deposits. unpchemicals.comstle.org Metal deactivators mitigate this by forming a protective, inert film on the metal surface. unpchemicals.comjdlubricant.com This film "hides" the metal ions, preventing them from participating in detrimental catalytic reactions and extending the service life of the oil. unpchemicals.comstle.org
The unique chemical structure of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) and its derivatives is key to this function. unpchemicals.com Commercially available additives such as "Thiadiazole octyl mercaptan condensate DMTD-8" demonstrate the effectiveness of incorporating an octyl group, which enhances oil solubility and performance. unpchemicals.com These additives provide excellent corrosion inhibition for copper and can also prevent the corrosive effects of active sulfur compounds present in the lubricant. jdlubricant.com The protective film formed by these thiadiazole derivatives is thermally stable and chemically bonded to the metal surface. stle.org This dual functionality as both an anti-wear agent and a metal deactivator makes them highly valuable multifunctional additives in automotive and industrial lubricants. unpchemicals.comlube-media.comum.edu.my
Precursors for Advanced Inorganic Materials (e.g., SnS/SnO₂ from Organotin(IV) Derivatives)
Organotin(IV) derivatives of 5-amino-1,3,4-thiadiazoles serve as effective single-source precursors for the synthesis of advanced inorganic nanomaterials such as tin sulfide (B99878) (SnS) and tin(IV) oxide (SnO₂). osti.gov The thermal decomposition of these organometallic complexes provides a straightforward route to produce these materials with controlled size and phase. osti.gov
Specifically, di- and triorganotin(IV) complexes of 5-amino-3H-1,3,4-thiadiazole-2-thione have been studied for this purpose. osti.govnih.gov The thermal decomposition of these precursors under different atmospheres yields distinct products. In an inert atmosphere like nitrogen, the decomposition primarily results in the formation of SnS, sometimes in combination with metallic tin. osti.gov Conversely, when the decomposition is carried out in the presence of air, the resulting residue is SnO₂. osti.gov
A notable example is the di-n-octyltin(IV) derivative, Oct₂SnL₂, where L is the anion of 5-amino-3H-1,3,4-thiadiazole-2-thione. nih.gov The synthesis of this complex is achieved by reacting di-n-octyltin(IV) oxide with the ligand. nih.gov Thermal analysis of such compounds reveals a multi-step decomposition process. The initial steps typically involve the loss of the ligand moieties, followed by the removal of the organic groups attached to the tin atom. osti.gov For certain complexes, including those with octyl groups, a partial loss of tin through sublimation can also occur during the thermal process. osti.gov The resulting SnS and SnO₂ nanoparticles have various potential applications, for instance, in photocatalysis. mdpi.comnih.gov
Table 2: Thermal Decomposition Products of Organotin(IV) Thiadiazolates
| Precursor Type | Decomposition Atmosphere | Primary Residue | Reference |
|---|---|---|---|
| Diorganotin(IV) thiadiazolates | Nitrogen | SnS and/or Sn | osti.gov |
| Diorganotin(IV) thiadiazolates | Air | SnO₂ | osti.gov |
| Triorganotin(IV) thiadiazolates | Nitrogen | SnS and/or Sn | osti.gov |
| Triorganotin(IV) thiadiazolates | Air | SnO₂ | osti.gov |
Future Research Directions and Translational Perspectives Non Clinical
Design and Synthesis of Novel Analogues with Optimized Biological Profiles
The structural versatility of the 1,3,4-thiadiazole (B1197879) ring allows for the design and synthesis of a diverse library of analogues based on 5-Octyl-1,3,4-thiadiazol-2-amine. nih.govderpharmachemica.com Future synthetic efforts could focus on modifying the octyl chain and the amino group to enhance specific biological activities. For instance, the introduction of various functional groups to the octyl chain could modulate the compound's lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic properties. researchgate.net
Furthermore, the amino group at the 2-position serves as a versatile handle for the synthesis of Schiff bases, amides, and other derivatives. mdpi.comnih.gov These modifications can lead to compounds with improved potency and selectivity for various biological targets. The synthesis of such novel analogues will be crucial in establishing structure-activity relationships (SAR) and identifying lead compounds for further development. nih.gov
Table 1: Potential Analogues of this compound and Their Target Biological Activities
| R1 (Substitution at C5) | R2 (Substitution at 2-amino group) | Potential Biological Activity |
| Octyl | -H | Starting Compound |
| Branched Octyl Isomers | -H | Antimicrobial, Anticancer |
| Octyl with terminal -OH | -H | Modified solubility, Potential for new interactions |
| Octyl | -C(=O)CH3 (Acetyl) | Anticancer, Anti-inflammatory |
| Octyl | -C(=S)NH-Aryl | Anticancer |
| Octyl | Schiff bases with various aldehydes | Antimicrobial, Anticancer |
In-Depth Mechanistic Studies at the Molecular Level
Understanding the precise molecular mechanisms by which this compound and its analogues exert their biological effects is a critical area for future research. The 1,3,4-thiadiazole scaffold is known to interact with a variety of molecular targets. researchgate.netnih.gov For instance, derivatives of this heterocycle have been shown to inhibit enzymes such as carbonic anhydrase, cyclooxygenase, and various kinases. researchgate.netnih.gov
Future studies should aim to identify the specific cellular and molecular targets of this compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening can be employed to pull down and identify protein binding partners. Furthermore, detailed enzymatic assays and biophysical methods will be essential to characterize the kinetics and thermodynamics of these interactions. Molecular docking studies can also provide valuable insights into the binding modes of these compounds with their targets. mdpi.com
Exploration of Polypharmacological Activities
The 1,3,4-thiadiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets. nih.gov This promiscuity can be leveraged to develop compounds with polypharmacological profiles, which can be advantageous in treating complex diseases with multifactorial etiologies. Future research should explore the potential of this compound and its derivatives to modulate multiple signaling pathways simultaneously. nih.gov
For example, a single analogue could exhibit both anticancer and anti-inflammatory properties by targeting key proteins in both oncogenic and inflammatory pathways. researchgate.net The creation of hybrid molecules, where the this compound moiety is linked to other pharmacophores, is another promising strategy to achieve desired polypharmacological effects. nih.gov
Development of High-Throughput Screening Assays for Compound Evaluation
To efficiently screen libraries of this compound analogues, the development of robust and scalable high-throughput screening (HTS) assays is essential. These assays can rapidly assess the biological activity of a large number of compounds against specific targets or in cell-based models. nih.govtandfonline.com
HTS assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, gene expression changes, or cell viability. The use of automated liquid handling systems and advanced plate readers can significantly accelerate the screening process. The data generated from HTS campaigns will be instrumental in identifying hit compounds and building comprehensive SAR databases for the this compound series.
Computational Design and Virtual Screening for Target-Specific Activities
In silico methods, including computational design and virtual screening, are powerful tools for accelerating the discovery of novel bioactive compounds. ijert.orgmdpi.com These approaches can be used to design this compound analogues with enhanced affinity and selectivity for specific biological targets. mdpi.com
Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new analogues based on their chemical structures. ijert.org Molecular docking simulations can be employed to predict the binding poses of these compounds within the active sites of target proteins, guiding the design of more potent inhibitors. mdpi.com Virtual screening of large compound libraries against specific targets can also identify novel thiadiazole-based hits for further experimental validation. mdpi.com
Investigation into Sustainable and Green Synthetic Routes for Thiadiazole Compounds
The development of environmentally friendly and sustainable methods for the synthesis of this compound and its analogues is an important consideration for future research. Traditional synthetic methods for thiadiazoles often involve the use of harsh reagents and solvents. rsc.orgrsc.org
Green chemistry approaches, such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of eco-friendly solvents and catalysts, can offer significant advantages in terms of reduced reaction times, increased yields, and minimized waste generation. rsc.org Exploring one-pot multicomponent reactions is another promising strategy for the efficient and sustainable synthesis of this class of compounds. organic-chemistry.org The adoption of these green synthetic routes will not only be environmentally responsible but also economically advantageous for the large-scale production of promising thiadiazole derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Octyl-1,3,4-thiadiazol-2-amine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazide derivatives with thiocyanate reagents. For example, isonicotinoyl hydrazide reacts with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core, followed by alkylation with octyl halides . Optimization involves varying catalysts (e.g., iodine/KI), temperature (363 K for cyclization), and solvent systems (ethanol or DMF for cycloaddition) to improve yield and purity .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction to determine bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯N interactions forming 3D supramolecular structures) .
- Spectroscopy : FT-IR for N–H and C–S stretching vibrations; NMR (¹H/¹³C) to confirm alkyl chain integration and amine proton signals .
Q. What biological screening assays are relevant for evaluating this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Broth microdilution to determine MIC values against bacterial/fungal strains .
- Anticancer screening : NCI-60 cell line panel testing with IC₅₀ calculations via MTT assays .
- Antioxidant activity : DPPH radical scavenging assays to quantify free radical inhibition .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound derivatives?
- Methodological Answer : A 2³ factorial design evaluates three factors (catalyst concentration, temperature, reaction time) across two levels. Response surface methodology (RSM) identifies interactions between variables, enabling prediction of optimal conditions (e.g., 95% yield at 368 K, 6 h, 0.1 M H₂SO₄). Statistical validation via ANOVA ensures reproducibility .
Q. How do substituents on the thiadiazole ring influence biological activity?
- Case Study : Bromine substitution at position 5 (e.g., 5-bromo-1,3,4-thiadiazol-2-amine) enhances anticancer activity due to increased electrophilicity, while octyl chains improve lipophilicity and membrane permeability . SAR studies correlate logP values with cytotoxicity using QSAR models .
Q. What computational tools are used to predict the mechanism of action of this compound?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with target enzymes (e.g., EGFR kinase or bacterial dihydrofolate reductase) .
- MD simulations : GROMACS to assess ligand-protein stability over 100 ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .
Q. How do crystallographic data resolve contradictions in reported biological activities?
- Case Study : Discrepancies in antimicrobial efficacy across studies may arise from polymorphic forms. X-ray diffraction reveals that hydrogen-bonding networks (e.g., N–H⋯N vs. N–H⋯S) alter solubility and bioavailability, impacting activity .
Q. What strategies mitigate synthetic byproducts in thiadiazole chemistry?
- Methodological Answer :
- Chromatographic purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted octyl halides.
- Reaction monitoring : TLC (Rf = 0.5 in CHCl₃:MeOH 9:1) or HPLC-MS tracks intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
